molecular formula C20H20N2O2S B8509046 4-amino-N,N-dibenzyl-benzenesulfonamide

4-amino-N,N-dibenzyl-benzenesulfonamide

Cat. No.: B8509046
M. Wt: 352.5 g/mol
InChI Key: OZBYKBUSPKATBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N,N-dibenzyl-benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly within the benzenesulfonamide class. Benzenesulfonamides are extensively investigated as inhibitors of carbonic anhydrases , with their primary sulfonamide group capable of coordinating the zinc ion in the enzyme's active site . The "tail" approach, which involves functionalizing the sulfonamide group or the aromatic ring's amino group, is a common strategy to modulate the inhibitor's properties and enhance its selectivity towards specific CA isoforms . Researchers can utilize this compound as a versatile scaffold or intermediate for designing novel CA inhibitors, potentially leading to therapies for conditions like glaucoma, epilepsy, and obesity . Furthermore, benzenesulfonamide cores have been identified in research targeting the HIV-1 capsid (CA) protein, representing a promising direction for developing new antiviral agents . As a research chemical, this compound offers a building block for synthesizing more complex molecules and studying structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

4-amino-N,N-dibenzylbenzenesulfonamide

InChI

InChI=1S/C20H20N2O2S/c21-19-11-13-20(14-12-19)25(23,24)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16,21H2

InChI Key

OZBYKBUSPKATBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Amino N,n Dibenzyl Benzenesulfonamide and Analogues

Established Synthetic Strategies for Sulfonamide Core Formation

The synthesis of the sulfonamide functional group is a cornerstone of medicinal and organic chemistry. tandfonline.com Traditional and reliable methods have been developed over decades, primarily revolving around the reaction of sulfonyl chlorides with amines or the direct sulfonylation of amines through various modern catalytic systems.

Nucleophilic Acyl Substitution Reactions with Sulfonyl Chlorides

The most conventional and widely employed method for constructing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. acs.orgresearchgate.net This reaction proceeds via a nucleophilic acyl-type substitution mechanism at the electrophilic sulfur atom. youtube.commasterorganicchemistry.com For the synthesis of 4-amino-N,N-dibenzyl-benzenesulfonamide, this strategy can be approached in a few ways. A common route involves using a starting material where the 4-amino group is protected, such as 4-nitrobenzenesulfonyl chloride or 4-acetamidobenzenesulfonyl chloride.

The general reaction is as follows:

Step 1: Sulfonamide Formation. 4-Nitrobenzenesulfonyl chloride is reacted with dibenzylamine (B1670424) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. youtube.comgoogle.com

Step 2: Reduction of Nitro Group. The resulting 4-nitro-N,N-dibenzyl-benzenesulfonamide is then subjected to reduction. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with reducing agents like iron in the presence of acid to convert the nitro group to the desired primary amine. google.comprepchem.com

This classical approach is highly effective, though the stability and availability of the sulfonyl chloride starting materials can sometimes be a limitation. acs.org

Table 1: Examples of Sulfonamide Synthesis via Sulfonyl Chlorides

Starting Sulfonyl Chloride Amine Base Product Reference
4-Nitrobenzenesulfonyl chloride N,N'-Diisopropyl propane-1,3-diamine Methylene (B1212753) chloride 4-Nitro-N-[3-[(1-methylethyl)amino]propyl]-N-(1-methylethyl)benzenesulfonamide google.com
4-Methylbenzenesulfonyl chloride Primary Amine Pyridine 4-Methylbenzenesulfonamide nsf.gov
Benzenesulfonyl chloride Various Amines Na₂CO₃ N-substituted benzenesulfonamides sci-hub.se
4-Acetamidobenzenesulfonyl chloride Dibenzylamine Pyridine 4-Acetamido-N,N-dibenzyl-benzenesulfonamide General Method

Direct Sulfonylation of Amines

More recent advancements have focused on methods that bypass the need for pre-synthesized and often moisture-sensitive sulfonyl chlorides. researchgate.net These "direct sulfonylation" methods offer alternative pathways to the S-N bond. organic-chemistry.org

Key strategies include:

Oxidative Coupling: This approach involves the direct oxidative coupling of thiols and amines. rsc.org For instance, aryl thiols can react with amines in the presence of an oxidizing agent like I₂O₅ under metal-free conditions to yield sulfonamides. rsc.orgthieme-connect.com This streamlines the synthetic route by avoiding the intermediate step of creating a sulfonyl chloride. rsc.org

From Sulfonic Acids: Methods have been developed to directly couple sulfonic acids or their salts with amines. One such method utilizes microwave irradiation, which has demonstrated good functional group tolerance and high yields. organic-chemistry.org Another approach involves using a triphenylphosphine (B44618) ditriflate reagent to facilitate the direct coupling of sulfonic acid salts with amines. researchgate.net

Using Sulfur Dioxide Surrogates: Bench-stable sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), can be used in multi-component reactions. organic-chemistry.orgthieme-connect.com For example, a palladium-catalyzed coupling of aryl iodides and DABSO can generate aryl ammonium (B1175870) sulfinates, which are then converted in a one-pot process to sulfonamides by treatment with an amine and an oxidant like sodium hypochlorite (B82951). organic-chemistry.org

These methods are particularly valuable as they often align with the principles of green chemistry by reducing the number of synthetic steps and avoiding hazardous reagents. rsc.org

Advanced Approaches for N,N-Dibenzyl-Substituted Benzenesulfonamide (B165840) Synthesis

The introduction of the two benzyl (B1604629) groups onto the sulfonamide nitrogen is a critical step in the synthesis of the target molecule. This can be achieved either after the formation of the sulfonamide core or as part of a convergent strategy where dibenzylamine is used as a building block.

Optimized N-Alkylation Protocols Employing Dibenzyl Moieties

The N-alkylation of a primary sulfonamide, such as 4-aminobenzenesulfonamide (sulfanilamide) or its protected form, is a direct method to introduce the dibenzyl groups. However, N-alkylation of sulfonamides can be challenging due to the reduced nucleophilicity of the sulfonamide nitrogen compared to an amine. thieme-connect.comnih.gov

Optimized protocols often involve:

Strong Bases and Benzyl Halides: The reaction typically employs a strong base (e.g., sodium hydride, potassium carbonate) to deprotonate the sulfonamide, generating a more nucleophilic sulfonamidate anion, which then reacts with benzyl bromide or benzyl chloride.

Phase-Transfer Catalysis: To improve reaction rates and yields, phase-transfer catalysts can be employed, especially in biphasic systems.

Alternative Alkylating Agents: Instead of benzyl halides, benzylic alcohols can be used in reactions catalyzed by transition metals like iron. researchgate.net This "borrowing hydrogen" methodology is considered a greener alternative as it produces water as the only byproduct. acs.org

The N-alkylation of the sulfonamide moiety is a key strategy for creating libraries of compounds for structure-activity relationship studies, allowing for the introduction of diverse substituents. nih.gov

Convergent and Divergent Multi-step Synthetic Sequences

Convergent Synthesis: In a convergent approach, the key fragments of the molecule are synthesized independently and then combined in the final steps. For the target molecule, this would typically involve the synthesis of a suitable 4-aminobenzenesulfonyl derivative (e.g., 4-nitrobenzenesulfonyl chloride) and dibenzylamine separately. The subsequent coupling reaction, as described in section 2.1.1, joins these two complex fragments to form the final product (after deprotection). This approach is often efficient for producing a single target compound in high yield.

Divergent Synthesis: A divergent strategy begins with a common core intermediate which is then elaborated into a library of different analogues. For example, 4-acetamido-N,N-dibenzyl-benzenesulfonamide could serve as a key intermediate.

The acetamido group can be hydrolyzed to the primary amine to yield the parent compound.

The primary amine could then be subjected to various reactions (e.g., acylation, alkylation, diazotization) to produce a wide range of N-4-substituted analogues. nih.gov

Alternatively, variations in the benzyl groups (e.g., using substituted benzyl halides in the alkylation step) could be introduced to explore the structural requirements around the sulfonamide nitrogen.

Principles of Sustainable Synthesis in Sulfonamide Chemistry

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to minimize environmental impact. tandfonline.comsci-hub.se This involves a shift away from hazardous solvents, toxic reagents, and energy-intensive processes. researchgate.net

Key sustainable practices in sulfonamide synthesis include:

Use of Green Solvents: There is a strong emphasis on replacing toxic and difficult-to-remove solvents like dichloromethane (B109758) and DMF. researchgate.net Water has been successfully used as a solvent for the reaction of sulfonyl chlorides with amines, often under dynamic pH control, allowing for easy product isolation by simple filtration. rsc.orgresearchgate.net Other benign solvents like polyethylene (B3416737) glycol (PEG-400) have also been employed. sci-hub.se

Catalytic Approaches: The use of catalysts is a core principle of green chemistry as it reduces waste from stoichiometric reagents. sci-hub.se This includes the use of nano-ruthenium/iron oxide catalysts for the direct coupling of sulfonamides and alcohols, and palladium catalysts for multi-component coupling reactions. sci-hub.seacs.org

Solvent-Free Methods (Mechanochemistry): A solvent-free mechanochemical approach using a ball mill has been developed for sulfonamide synthesis. rsc.org This method involves a one-pot, two-step procedure starting from disulfides, using solid reagents and avoiding bulk organic solvents entirely, thus presenting a cost-effective and environmentally friendly route. rsc.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Direct coupling and multi-component reactions are often more atom-economical than traditional multi-step linear syntheses that require protecting groups. rsc.org

Table 2: Comparison of Traditional vs. Sustainable Sulfonamide Synthesis Methods

Feature Traditional Method Sustainable Method Reference
Solvent Dichloromethane, DMF, Pyridine Water, PEG-400, Solvent-free researchgate.net, rsc.org, sci-hub.se
Reagents Stoichiometric base (e.g., pyridine), Thionyl chloride Catalytic systems, In-situ generation of reagents acs.org, sci-hub.se
Conditions Often requires heating Room temperature or mild heating, Microwave, Ultrasound organic-chemistry.org, mdpi.com
Work-up Organic extraction, Column chromatography Simple filtration researchgate.net, rsc.org
Byproducts HCl (requiring scavenger), Organic waste Water, Recyclable catalysts acs.org

Solvent-Free Reaction Environments

In the quest for environmentally benign synthetic routes, solvent-free, or neat, reaction conditions have gained prominence. These methods reduce pollution, lower costs, and can sometimes lead to improved reaction rates and yields.

One notable solvent-free approach involves the mechanochemical synthesis of sulfonamides. This technique uses mechanical force, such as grinding or milling, to initiate chemical reactions in the solid state. A one-pot, double-step mechanochemical procedure has been demonstrated for the synthesis of sulfonamides from disulfides. rsc.org This process involves a tandem oxidation-chlorination of the disulfide, followed by amination. rsc.org The use of solid reagents like sodium hypochlorite pentahydrate (NaOCl·5H₂O) and a solid acid source facilitates an eco-friendly, metal-free synthesis of the sulfonyl chloride intermediate in situ. rsc.org This is followed by amination with an inorganic base to yield the final sulfonamide product. rsc.org

Another example of a solvent-free synthesis involves the reaction of a sulfonyl chloride with a silane. sci-hub.se This reaction proceeds to completion without any solvent, and the only byproduct, trimethylsilyl (B98337) chloride, can be easily removed by distillation. sci-hub.se Additionally, the N-alkylation of sulfonamides with alcohols has been achieved under neat conditions using manganese dioxide as a catalyst, providing valuable sulfonamide synthons in excellent yields. sci-hub.se

The advantages of solvent-free synthesis are evident in the high yields and the elimination of toxic organic solvents. These methods align with the principles of green chemistry by reducing waste and energy consumption.

Modern Catalytic Systems for Sulfonamide Bond Formation

The formation of the sulfonamide bond (S(O)₂–N) is a cornerstone of synthesizing compounds like this compound. Modern catalytic systems have revolutionized this process, offering greater efficiency, selectivity, and substrate scope compared to traditional methods. These catalysts are broadly categorized into transition metal-based systems, organocatalysts, and biocatalysts, with photoredox catalysis emerging as a powerful new tool.

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper, Iron)

Transition metals, particularly copper and iron, are widely employed in catalysis due to their variable oxidation states and ability to facilitate a range of chemical transformations. dntb.gov.ua

Copper-Catalyzed Reactions: Copper-based catalysts are highly effective for the synthesis of N-aryl sulfonamides. jsynthchem.com They can be used in the coupling of sulfonamides with aryl iodides and bromides, often facilitated by amino acid ligands. researchgate.net Copper(I)-catalyzed Ullmann-Goldberg reactions are a classic example, enabling the N-arylation of sulfonamides. thieme-connect.com More recently, copper-catalyzed three-component reactions have been developed, combining (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO to directly synthesize a broad range of sulfonamides. researchgate.netthieme-connect.com These methods are valued for their operational simplicity and wide functional group tolerance. researchgate.netrsc.org

Iron-Catalyzed Reactions: Iron, being an earth-abundant and low-cost metal, is an attractive alternative to precious metal catalysts. thieme-connect.com Iron-catalyzed reactions have been developed for the para-selective C-H amination of activated arenes. thieme-connect.com A one-pot, two-stage process has been demonstrated where an iron-catalyzed iodination of an arene is followed by a copper-catalyzed N-arylation with a sulfonamide. thieme-connect.com This dual catalytic system avoids the need for pre-functionalized arenes and harsh oxidants. thieme-connect.com

The table below summarizes key findings in transition metal-catalyzed sulfonamide synthesis:

Catalyst SystemReactantsKey Features
Copper(I) with Amino Acid Ligands Sulfonamides, Aryl Iodides/BromidesFacilitates N-arylation.
Copper(II) with DABSO (Hetero)aryl Boronic Acids, AminesDirect, one-pot, three-component synthesis. researchgate.netthieme-connect.com
Iron(III) Triflimide / Copper(I) Activated Arenes, N-Iodosuccinimide, SulfonamidesOne-pot, para-selective C-H amination. thieme-connect.com
Nano-Ru/Fe₃O₄ Sulfonamides, AlcoholsEnvironmentally benign, domino dehydrogenation-coupling-hydrogenation. acs.org
Organocatalytic and Biocatalytic Transformations

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of sulfonamide synthesis, chiral amine catalysts have been employed for the atroposelective N-alkylation of sulfonamides, yielding axially chiral products with excellent enantiopurity. nih.gov Proline sulfonamides themselves have emerged as effective organocatalysts for various asymmetric reactions, including aldol (B89426) and Mannich reactions. nih.gov The synthesis of the first proline aryl sulfonamides was reported in 2004, and since then, their catalytic potential has been explored in numerous transformations. nih.gov

Biocatalysis: While less common for the direct synthesis of the sulfonamide bond, biocatalytic methods are increasingly used for the synthesis of chiral precursors and for the modification of sulfonamide-containing molecules. Enzymes can offer unparalleled stereoselectivity under mild reaction conditions. The application of biocatalysis in the synthesis of sulfonamide analogues is an area of growing interest, driven by the demand for enantiomerically pure pharmaceuticals.

Photoredox Catalysis for S(O)₂–N Coupling

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light. rsc.org This methodology has been successfully applied to the synthesis of sulfonamides through S(O)₂–N coupling.

A synergetic approach combining photoredox and copper catalysis allows for the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org In this process, a photocatalyst, upon irradiation with light, generates an aryl radical, which is then trapped by sulfur dioxide to form a sulfonyl radical. acs.org A copper(II) amido complex captures this sulfonyl radical, and subsequent reductive elimination yields the sulfonamide product. acs.org This method is notable for its broad substrate scope, including electron-deficient amines, and its operational simplicity at room temperature. acs.org

Another innovative photoredox strategy utilizes aryl triflates, which are derived from abundant phenols, as the aryl source. rsc.org This method overcomes the limitations of traditional aryl radical generation by using NaI as a dual-function reagent to activate the aryl triflate under UV light. rsc.org The resulting aryl radical then participates in a three-component coupling with a sulfur dioxide surrogate and an amine to afford the sulfonamide. rsc.org

The table below highlights recent advancements in photoredox-catalyzed sulfonamide synthesis:

Catalytic SystemReactantsKey Features
Synergetic Photoredox and Copper Catalysis Aryl Radical Precursors, Amines, SO₂ SourceSingle-step synthesis at room temperature, broad substrate scope. acs.org
Photocatalytic Activation of Aryl Triflates Aryl Triflates, Amines, SO₂ Surrogate, NaIUtilizes abundant starting materials, mild conditions. rsc.org
Metal-Free Photocatalysis N-Sulfonylimines, AlkenesLate-stage functionalization via sulfonyl radical intermediates. acs.orgnih.gov

Atom Economy and Reaction Efficiency Assessment in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comjocpr.com The ideal reaction has an atom economy of 100%, meaning that all atoms from the reactants are found in the desired product, with no byproducts. primescholars.com

In the context of sulfonamide synthesis, traditional methods often have poor atom economy. For example, the reaction of a sulfonyl chloride with an amine generates HCl as a byproduct, which must be neutralized with a base, adding to the waste stream. sci-hub.se Modern synthetic methods, particularly those employing catalytic and multi-component reactions, strive to improve atom economy.

Addition reactions, such as the three-component synthesis of sulfonamides from aryl boronic acids, amines, and a sulfur dioxide surrogate, are inherently more atom-economical than substitution or elimination reactions. researchgate.netthieme-connect.com Catalytic reactions also contribute to higher atom economy by reducing the need for stoichiometric reagents. primescholars.com

Enantioselective and Diastereoselective Synthesis of Optically Active Benzenesulfonamide Derivatives

The synthesis of optically active benzenesulfonamide derivatives is of great importance, as chirality often plays a crucial role in the biological activity of pharmaceutical compounds. Enantioselective and diastereoselective methods aim to produce a single enantiomer or diastereomer of a chiral molecule, avoiding the need for costly and often inefficient resolution of racemic mixtures.

Enantioselective Synthesis: Catalytic asymmetric synthesis is a powerful tool for producing enantiomerically enriched compounds. In the synthesis of N-C axially chiral sulfonamides, palladium catalysts with chiral ligands have been used in N-allylation reactions to achieve good enantioselectivity. nih.gov Similarly, organocatalytic N-alkylation of sulfonamides using chiral amine catalysts can deliver axially chiral products in excellent enantiopurity. nih.gov

Diastereoselective Synthesis: Diastereoselective synthesis often employs a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv Ellman's chiral tert-butanesulfinamide is a widely used chiral auxiliary for the asymmetric synthesis of chiral amines, which can then be used to prepare chiral sulfonamides. osi.lv Cascade reactions mediated by chiral aldehydes have also been developed for the synthesis of optically active pyrroline (B1223166) sulfonamides with high diastereo- and enantioselectivities. researchgate.net

Recent advances have also focused on the enantio- and diastereoselective synthesis of biaryl atropisomers containing a sulfur stereogenic center. A copper/chiral cobalt anion-catalyzed sulfur-arylation of sulfenamides with cyclic diaryliodonium salts has been reported to produce chiral biaryl sulfilimines with both axial and sulfur-central chirality in high yields and excellent stereoselectivities. chemrxiv.org

The table below provides an overview of stereoselective methods for the synthesis of chiral benzenesulfonamide derivatives:

MethodCatalyst/AuxiliaryKey Features
Catalytic Asymmetric N-Allylation Chiral Palladium CatalystSynthesis of N-C axially chiral sulfonamides. nih.gov
Organocatalytic Atroposelective N-Alkylation Chiral Amine CatalystsSynthesis of axially chiral N-aryl sulfonamides. nih.gov
Chiral Auxiliary-Mediated Synthesis Ellman's tert-butanesulfinamideAsymmetric synthesis of chiral amines for subsequent sulfonamide formation. osi.lv
Chiral Aldehyde-Mediated Cascade Reaction Chiral Aldehyde CatalystSynthesis of optically active pyrroline sulfonamides. researchgate.net
Copper/Chiral Cobalt Anion Catalysis Copper/Chiral Cobalt Anion ComplexEnantio- and diastereoselective synthesis of chiral biaryl sulfilimines. chemrxiv.org

Post-Synthetic Functionalization and Derivatization of this compound Precursors

The structure of this compound offers two primary sites for post-synthetic modification: the 4-amino group and the aromatic benzene (B151609) ring. These sites allow for a diverse range of chemical transformations to generate novel analogues with potentially altered physicochemical properties and biological activities.

Chemical Transformations of the 4-Amino Group

The primary amino group at the 4-position of the benzenesulfonamide ring is a versatile functional handle for a variety of chemical modifications. Its nucleophilic character allows it to readily participate in reactions with electrophilic partners. While specific examples for the N,N-dibenzyl derivative are not documented, the reactivity of the amino group in related 4-aminobenzenesulfonamides is well-established.

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield disulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group into a diazonium salt, which is a highly versatile intermediate. Diazonium salts can subsequently undergo a range of Sandmeyer and related reactions to introduce functionalities such as halogens, cyano groups, or hydroxyl groups.

Formation of Heterocycles: The amino group can serve as a key building block for the synthesis of various heterocyclic systems. For instance, condensation reactions with appropriate precursors can lead to the formation of triazoles or oxadiazoles. nih.gov For example, studies on related 4-aminobenzenesulfonamide derivatives have shown that reaction with phenyl isocyanate or isothiocyanate can lead to the formation of N-phenylcarbamoyl or N-phenylthiocarbamoyl derivatives, which can be further cyclized. nih.gov

Table 1: Potential Transformations of the 4-Amino Group

Reaction Type Reagents Potential Product
Acylation Acetyl chloride, Acetic anhydride 4-Acetamido-N,N-dibenzyl-benzenesulfonamide
Diazotization NaNO₂, HCl 4-Diazonium-N,N-dibenzyl-benzenesulfonamide chloride
Reductive Amination Aldehyde/Ketone, NaBH₃CN 4-(Alkylamino)-N,N-dibenzyl-benzenesulfonamide
Heterocycle Formation Phenyl isothiocyanate, then cyclization Derivative with a thiourea (B124793) linkage, cyclizable to a heterocycle

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring

The benzene ring of the 4-aminobenzenesulfonamide core is subject to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of substituents directly onto the ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the strongly activating amino group (-NH₂) and the deactivating sulfonamide group (-SO₂NR₂).

Electrophilic Aromatic Substitution (SEAr): The 4-amino group is a powerful ortho-, para-directing activator. Since the para position is already occupied, electrophilic substitution is strongly directed to the positions ortho to the amino group (positions 3 and 5). The N,N-dibenzylsulfonamide group is a deactivating, meta-directing group. The activating effect of the amino group typically dominates, directing incoming electrophiles to the 3 and 5 positions.

Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The strongly activating nature of the amino group may necessitate milder nitrating conditions to avoid over-reaction or oxidation.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups. These reactions can sometimes be challenging on highly activated rings like anilines due to side reactions with the amino group.

Nucleophilic Aromatic Substitution (SNAr): Typical SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group (like a halogen). nih.gov The unsubstituted benzene ring of this compound is not activated for classical SNAr. However, derivatization of the ring via electrophilic substitution (e.g., nitration followed by halogenation) could install the necessary activating and leaving groups to enable subsequent nucleophilic substitution reactions. For instance, if a halogen were introduced at the 3-position and a nitro group at the 5-position, the halogen would become susceptible to displacement by various nucleophiles.

Table 2: Potential Aromatic Substitution Reactions

Reaction Type Reagents Expected Position of Substitution Potential Product
Bromination (SEAr) Br₂ / FeBr₃ 3- and 5- positions 4-Amino-3,5-dibromo-N,N-dibenzyl-benzenesulfonamide
Nitration (SEAr) HNO₃ / H₂SO₄ (mild) 3-position 4-Amino-N,N-dibenzyl-3-nitro-benzenesulfonamide
Nucleophilic Substitution (SNAr) Nucleophile (e.g., MeO⁻) Requires pre-functionalization (e.g., halo- and nitro- groups on the ring) Dependent on precursor

Advanced Spectroscopic and Structural Elucidation of 4 Amino N,n Dibenzyl Benzenesulfonamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

High-Resolution ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

In the ¹H NMR spectrum of 4-amino-N,N-dibenzyl-benzenesulfonamide, specific resonances are expected for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The protons on the 4-aminobenzenesulfonamide ring system are expected to appear as two distinct doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group (H-2, H-6) would likely resonate upfield compared to the protons ortho to the sulfonamide group (H-3, H-5) due to the electron-donating nature of the amino group. The protons of the two benzyl (B1604629) groups would also appear in the aromatic region, likely as a complex multiplet due to overlapping signals.

Amino Protons: The protons of the primary amine (-NH₂) are expected to produce a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Methylene (B1212753) Protons: The four methylene protons of the two benzyl groups (-CH₂-) are chemically equivalent and are expected to appear as a singlet in the aliphatic region of the spectrum.

J-coupling between adjacent non-equivalent protons provides information about the connectivity of the molecule. For the 1,4-disubstituted benzene ring, a characteristic ortho-coupling constant of approximately 7-9 Hz is expected between the adjacent aromatic protons.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-66.6 - 6.8Doublet~8.0
H-3, H-57.5 - 7.7Doublet~8.0
Benzyl-H (aromatic)7.2 - 7.4Multiplet-
-NH₂4.0 - 5.0Broad Singlet-
-CH₂-4.3 - 4.5Singlet-

¹³C NMR Chemical Shift Characterization and Carbon Connectivity

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The 4-aminobenzenesulfonamide ring will show four distinct signals. The carbon attached to the amino group (C-1) will be shifted upfield, while the carbon attached to the sulfonamide group (C-4) will be shifted downfield. The benzyl rings are expected to show signals for the ipso, ortho, meta, and para carbons.

Methylene Carbons: The two equivalent methylene carbons of the benzyl groups will give a single signal in the aliphatic region.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)~150
C-2, C-6~114
C-3, C-5~129
C-4 (C-SO₂)~125
Benzyl-CH₂~48
Benzyl-C (ipso)~136
Benzyl-C (ortho, meta, para)127 - 129

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are invaluable for confirming the assignments made from 1D spectra and for elucidating complex structural details.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For instance, a cross-peak would be expected between the signals of the ortho- and meta-protons on the 4-aminobenzenesulfonamide ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the aromatic rings and the methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For example, correlations would be expected between the methylene protons and the ipso-carbon of the benzyl rings, as well as the nitrogen-bearing carbon of the sulfonamide.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are close to each other, which helps in determining the conformational preferences of the molecule.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, S=O, C=C, and C-N bonds.

N-H Stretching: The amino group should exhibit two distinct stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups will appear just below 3000 cm⁻¹.

S=O Stretching: The sulfonamide group is characterized by strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

N-S Stretching: The N-S stretching vibration in sulfonamides is expected to appear in the range of 875-935 cm⁻¹.

Predicted IR Absorption Data

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric Stretch3400 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (-CH₂-)Stretch2850 - 2960
Aromatic C=CStretch1450 - 1600
Sulfonamide (S=O)Asymmetric Stretch1320 - 1350
Sulfonamide (S=O)Symmetric Stretch1150 - 1170
Sulfonamide (N-S)Stretch890 - 920

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule.

The molecular formula of this compound is C₂₀H₂₀N₂O₂S, with a calculated molecular weight of approximately 364.13 g/mol .

The fragmentation of the molecule under electron ionization (EI) would likely involve the cleavage of the C-N and S-N bonds. Expected fragmentation pathways include:

Loss of a benzyl group ([M - C₇H₇]⁺).

Formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very common and stable fragment from benzyl groups.

Cleavage of the S-N bond to give fragments corresponding to the dibenzylamino moiety and the 4-aminobenzenesulfonyl moiety.

Predicted Mass Spectrometry Data

m/zPredicted Fragment
364[M]⁺ (Molecular Ion)
273[M - C₇H₇]⁺
196[C₁₄H₁₄N]⁺
156[C₆H₆NO₂S]⁺
91[C₇H₇]⁺

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

For this compound, a single-crystal X-ray analysis would reveal:

The precise geometry of the sulfonamide group.

The conformation of the N,N-dibenzyl groups relative to the sulfonamide moiety.

The planarity of the aromatic rings.

The intermolecular interactions, such as hydrogen bonding involving the amino group and the sulfonamide oxygens, which dictate the crystal packing. Based on related structures, it is likely that the molecules would form hydrogen-bonded networks in the solid state. nih.govresearchgate.net

Predicted Crystallographic Data (based on similar structures)

ParameterPredicted Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
S-O Bond Lengths1.43 - 1.45 Å
S-N Bond Length1.62 - 1.65 Å
S-C Bond Length1.76 - 1.78 Å
Intermolecular InteractionsN-H···O hydrogen bonds

Crystallographic Parameters and Unit Cell Characteristics

A definitive crystallographic analysis of this compound would require single-crystal X-ray diffraction studies. Such an analysis would provide precise atomic coordinates, bond lengths, and bond angles, leading to the determination of the crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5
b (Å)15.2
c (Å)22.8
α (°)90
β (°)90
γ (°)90
Volume (ų)3645.6
Z4
Density (calculated) (g/cm³)1.25

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined.

Conformational Preferences and Torsional Angle Analysis in the Crystalline Phase

The conformation of the this compound molecule in the crystalline state would be governed by the torsional angles around the S-N and N-C bonds. The orientation of the two benzyl groups relative to the sulfonamide moiety is of particular interest. Steric hindrance between the bulky benzyl groups would significantly influence the rotational freedom around the N-C bonds. Analysis of the key torsional angles, such as C-S-N-C and S-N-C-C, would reveal the specific conformation adopted in the solid state, which is often a low-energy conformation stabilized by the intermolecular forces within the crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to exhibit characteristic absorption bands arising from π-π* electronic transitions within the aromatic rings. The presence of the amino group, an auxochrome, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzenesulfonamide (B165840). The specific wavelengths and intensities of these absorptions provide insights into the electronic structure of the molecule.

Table 2: Expected UV-Vis Absorption Data for this compound

Solventλmax 1 (nm) (π-π)ε (M⁻¹cm⁻¹)λmax 2 (nm) (π-π)ε (M⁻¹cm⁻¹)
Ethanol (B145695)~230-240~10,000-15,000~270-280~1,000-2,000
Dichloromethane (B109758)~235-245~11,000-16,000~275-285~1,200-2,200

Note: The data in this table is an estimation based on typical values for similar aromatic sulfonamides and is for illustrative purposes only.

Quantum Chemical and Theoretical Computational Studies on 4 Amino N,n Dibenzyl Benzenesulfonamide

Density Functional Theory (DFT) Investigations

DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common tool for predicting the properties of sulfonamide derivatives. For instance, DFT calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-311G+(d,p) or 6-31G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov

Optimized Molecular Geometries and Conformational Landscapes

A fundamental step in computational chemistry is determining the most stable three-dimensional structure of a molecule, known as its optimized geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For sulfonamide derivatives, DFT methods are used to calculate key geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

For example, in a study of a different sulfonamide, the dihedral angle between the two benzene (B151609) rings was found to be 69.88 (4)°, indicating a non-planar structure. nih.gov The calculated geometric parameters from DFT are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov Analyzing the conformational landscape helps in understanding the molecule's flexibility and preferred shapes, which are crucial for its interactions with other molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This analysis helps in understanding the charge transfer that can occur within the molecule. nih.gov For various benzenesulfonamide (B165840) compounds, these values are calculated to predict their electronic behavior and reactivity. researchgate.net

ParameterDescriptionSignificance in Molecular Analysis
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
Energy Gap (ΔE) The energy difference between HOMO and LUMOIndicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity.

Electron Density Distributions and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. researchgate.net MEP maps illustrate the electrostatic potential on the electron density surface, using a color scale to denote different potential values.

Typically, red regions indicate negative electrostatic potential, which are sites prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.netwalisongo.ac.id Green areas correspond to neutral potential. These maps are instrumental in identifying hydrogen-bonding sites and understanding intermolecular interactions. researchgate.net

Advanced Quantum Chemical Descriptors and Reactivity Prediction

Beyond the basic electronic properties, a range of quantum chemical descriptors can be calculated to provide a more detailed prediction of a molecule's reactivity.

Calculation of Ionization Potentials and Electron Affinities

Based on the energies of the frontier orbitals, one can estimate the ionization potential (I) and electron affinity (A) of a molecule using Koopmans' theorem:

I ≈ -EHOMO

A ≈ -ELUMO

The ionization potential is the energy required to remove an electron from a molecule, while electron affinity is the energy released when an electron is added. These parameters are fundamental to understanding a molecule's behavior in electron transfer reactions.

Global and Local Reactivity Indices (e.g., Hardness, Softness, Electrophilicity, Nucleophilicity)

Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, making them less reactive.

Chemical Softness (S): S = 1 / η. Soft molecules have a small HOMO-LUMO gap and are more reactive.

Electronegativity (χ): χ = (I + A) / 2. This measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): ω = χ² / (2η). This index quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their chemical behavior. researchgate.net

Reactivity IndexFormulaChemical Interpretation
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) 1 / ηReciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) (I + A) / 2Tendency to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Propensity of a species to accept electrons.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational chemistry, providing a dynamic picture of molecular motion and interactions over time. This methodology is crucial for understanding the conformational landscape of a molecule and its behavior in different environments, such as in solution.

Dynamic Behavior and Conformational Transitions

There is currently no published research detailing the dynamic behavior and conformational transitions of 4-amino-N,N-dibenzyl-benzenesulfonamide. Such a study would involve simulating the movement of the molecule's atoms over a period of time, which would allow for the characterization of its flexibility, the identification of stable and transient conformations, and the analysis of the energetic barriers between different conformational states. This information is vital for understanding how the molecule might interact with biological targets.

Solvation Effects and Intermolecular Interactions in Solution

The influence of a solvent on the structure and behavior of a molecule is a critical aspect of its chemistry. Solvation effects and intermolecular interactions for this compound in solution have not been specifically investigated in the available literature. A computational study in this area would typically involve simulating the compound in a box of solvent molecules (e.g., water) to analyze how the solvent affects its conformation and to characterize the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that form between the solute and the solvent.

Wave Function Analysis and Topological Descriptors (e.g., ELF, LOL, ALIE, RDG)

Wave function analysis provides deep insights into the electronic structure and chemical bonding of a molecule. Various topological descriptors derived from the wave function can reveal the nature of chemical bonds and non-covalent interactions.

While studies on other sulfonamide derivatives have utilized these techniques to explore their electronic properties, specific data for this compound is absent. researchgate.netresearchgate.netresearchgate.net An analysis for this compound would involve:

Electron Localization Function (ELF): To identify regions of high electron localization, which correspond to chemical bonds and lone pairs.

Localized Orbital Locator (LOL): To provide a different perspective on electron localization, often complementing ELF analysis.

Average Local Ionization Energy (ALIE): To map regions of the molecule that are more or less susceptible to electrophilic attack.

Reduced Density Gradient (RDG): To visualize and characterize weak non-covalent interactions within the molecule and with its environment.

The absence of such specific computational data for this compound highlights an opportunity for future research to expand the understanding of this particular member of the sulfonamide family.

Chemical Reactivity and Advanced Derivatization of 4 Amino N,n Dibenzyl Benzenesulfonamide

Chemical Transformations of the 4-Amino Substituent

The primary amino group on the phenyl ring is a versatile handle for a variety of chemical modifications, including condensation, diazotization, and acylation reactions.

The reaction of the primary amino group of 4-amino-N,N-dibenzyl-benzenesulfonamide with aldehydes leads to the formation of Schiff bases, also known as imines. This condensation reaction, typically catalyzed by acid, involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. ajol.infonih.gov The resulting Schiff bases contain an azomethine group (-C=N-), which extends the conjugation of the aromatic system and is a key feature in many biologically active compounds and functional materials. semanticscholar.orgchemsociety.org.ng

The general reaction involves refluxing equimolar amounts of this compound and a selected aldehyde in a suitable solvent, such as ethanol (B145695) or methanol, often with a few drops of a catalyst like glacial acetic acid. The products can be isolated upon cooling and recrystallization. A variety of aromatic and heterocyclic aldehydes can be employed to generate a library of Schiff base derivatives.

Table 1: Examples of Schiff Base Derivatives from this compound

Aldehyde ReactantResulting Schiff Base NamePotential Product Structure
Benzaldehyde4-[(Benzylidene)amino]-N,N-dibenzyl-benzenesulfonamideC₆H₅CH=N-C₆H₄-SO₂N(CH₂C₆H₅)₂
SalicylaldehydeN,N-Dibenzyl-4-[((2-hydroxyphenyl)methylene)amino]benzenesulfonamide2-HO-C₆H₄CH=N-C₆H₄-SO₂N(CH₂C₆H₅)₂
4-MethoxybenzaldehydeN,N-Dibenzyl-4-[((4-methoxyphenyl)methylene)amino]benzenesulfonamide4-CH₃O-C₆H₄CH=N-C₆H₄-SO₂N(CH₂C₆H₅)₂
4-NitrobenzaldehydeN,N-Dibenzyl-4-[((4-nitrophenyl)methylene)amino]benzenesulfonamide4-NO₂-C₆H₄CH=N-C₆H₄-SO₂N(CH₂C₆H₅)₂

This table is illustrative and based on general chemical principles of Schiff base formation.

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid. The resulting diazonium salt is a highly reactive intermediate.

This diazonium salt can then undergo azo coupling, an electrophilic aromatic substitution reaction, with an electron-rich aromatic compound (the coupling agent), such as a phenol (B47542), naphthol, or an aromatic amine, to form a brightly colored azo compound. wikipedia.orgunb.ca The diazonium cation acts as the electrophile. wikipedia.org The position of the coupling on the activated aromatic ring is typically para to the activating group, unless that position is blocked. wikipedia.org This class of reactions is the basis for the synthesis of a vast number of azo dyes. unb.ca

The general procedure involves:

Dissolving this compound in an acidic solution and cooling it in an ice bath.

Slowly adding an aqueous solution of sodium nitrite to form the diazonium salt.

Adding the resulting diazonium salt solution to a cooled solution of the coupling component (e.g., β-naphthol dissolved in aqueous sodium hydroxide) to yield the azo dye.

Table 2: Potential Azo Dye Derivatives

Coupling ComponentClassResulting Azo Compound Name
PhenolPhenol4-[(4-Hydroxyphenyl)azo]-N,N-dibenzyl-benzenesulfonamide
β-NaphtholNaphthol4-[(2-Hydroxy-1-naphthyl)azo]-N,N-dibenzyl-benzenesulfonamide
AnilineAromatic Amine4-[(4-Aminophenyl)azo]-N,N-dibenzyl-benzenesulfonamide
N,N-DimethylanilineAromatic Amine4-{[4-(Dimethylamino)phenyl]azo}-N,N-dibenzyl-benzenesulfonamide

This table presents hypothetical products based on established azo coupling reactions.

The nucleophilic primary amino group can be readily acylated or sulfonylated. Acylation involves the reaction with acylating agents like acid chlorides or acid anhydrides, often in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. This reaction converts the amino group into an amide functionality. Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a sulfonamide.

For example, the acylation with acetyl chloride would yield 4-acetamido-N,N-dibenzyl-benzenesulfonamide.

Functionalization at the Sulfonamide Nitrogen

The sulfonamide moiety itself offers opportunities for further derivatization, particularly at the nitrogen atom. While the N,N-dibenzyl groups are present, advanced synthetic methods can enable further functionalization.

While the sulfonamide nitrogen in this compound is already di-substituted, in related primary or secondary sulfonamides, the hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion can then be N-alkylated or N-acylated. N-acylation of sulfonamides can be achieved using various reagents, including carboxylic acid anhydrides or N-acylbenzotriazoles, to produce N-acylsulfonamides. researchgate.netsemanticscholar.orgepa.govresearchgate.net These reactions typically require a base like sodium hydride to deprotonate the sulfonamide. researchgate.net

Modern synthetic organic chemistry offers powerful tools for forming carbon-nitrogen bonds. Cross-coupling reactions, such as the Chan-Evans-Lam (CEL) reaction, provide a method for the N-arylation of amines and amides using boronic acids. rsc.org This copper-catalyzed reaction could potentially be applied to functionalize the sulfonamide nitrogen, particularly in related primary or secondary sulfonamides. rsc.org Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are also cornerstone methods for C-N bond formation and could be explored for derivatizing the sulfonamide scaffold. researchgate.net These methods represent advanced strategies for creating complex molecular architectures based on the this compound core.

Strategies for Heterocyclic Annulation and Fusion

Synthesis of Thiazole (B1198619) and Thiadiazole Ring Systems

The synthesis of thiazole and 1,3,4-thiadiazole (B1197879) rings often involves the 4-amino group of a benzenesulfonamide (B165840) derivative. For thiazole synthesis, a common route is the Hantzsch reaction, where the amino group of a thiourea (B124793) derivative (formed from the initial amine) reacts with an α-haloketone. For 1,3,4-thiadiazoles, cyclization of thiosemicarbazide (B42300) precursors derived from the 4-amino group is a standard method.

Given that this compound possesses a tertiary amino group, it cannot readily form the requisite thiourea or thiosemicarbazide intermediates needed for these classical cyclization reactions. Alternative synthetic strategies that activate other positions on the molecule would be required, and such specific pathways are not detailed in the available literature. Research on related molecules, such as 4-acetyl-N,N-dibenzylbenzenesulfonamide, shows that functional groups on the benzene (B151609) ring can be used as starting points for building heterocyclic systems. researchgate.net

Integration into Pyrazolo[1,5-a]pyrimidine (B1248293) Frameworks

The construction of pyrazolo[1,5-a]pyrimidine systems bearing a sulfonamide moiety typically involves the reaction of an aminopyrazole with a suitable three-carbon synthon. In many reported syntheses, the sulfonamide group is appended to one of the reactants prior to the final cyclization.

For instance, aminopyrazoles bearing a sulfonamide group can be reacted with reagents like β-enaminonitriles or 1,3-dicarbonyl compounds to construct the fused pyrimidine (B1678525) ring. scirp.org While various sulfonamide-containing pyrazolo[1,5-a]pyrimidines have been synthesized, there is no specific literature detailing a synthetic route that utilizes this compound as a direct precursor.

Formation of Benzoxazole-Derived Sulfonamides

The synthesis of benzoxazole-sulfonamide derivatives generally proceeds via the condensation of an o-aminophenol with a carboxylic acid derivative or an aldehyde. To incorporate the this compound moiety, one would typically need to derivatize it into a suitable carboxylic acid or aldehyde, or alternatively, use it to acylate an existing o-aminophenol. Direct cyclization involving the dibenzylamino group is not a feasible pathway. The literature describes methods for creating benzoxazoles from o-haloanilides via copper-catalyzed cyclization, suggesting that a derivative such as N-(2-hydroxyphenyl)-4-(N,N-dibenzylamino)benzenesulfonamide could potentially be a substrate for such reactions. However, specific examples of this transformation have not been reported.

Development of Thiazolidinone and Thiazolone Derivatives

The synthesis of 4-thiazolidinone (B1220212) rings attached to a sulfonamide framework is a well-established field. The most common method involves a three-component reaction between a 4-aminobenzenesulfonamide derivative, an aldehyde, and a mercaptoalkanoic acid (like thioglycolic acid). This reaction proceeds through an intermediate Schiff base (imine) formed between the primary amino group and the aldehyde.

The tertiary nature of the amino group in this compound prevents the formation of the necessary Schiff base intermediate, thereby blocking this primary synthetic route. While research shows the synthesis of thiazolidinones from various other sulfonamides, this specific starting material is incompatible with the standard methodology. researchgate.net

Construction of Benzofuran (B130515) and Related Heterocyclic Adducts

Benzofuran synthesis can be achieved through various strategies, including intramolecular cyclizations of appropriately substituted phenols. To synthesize a benzofuran derivative of this compound, the sulfonamide moiety would typically be attached to a phenol precursor that contains a group suitable for cyclization, such as an o-allyl or o-alkynyl substituent.

For example, a Sonogashira coupling between an iodophenol and a terminal alkyne, followed by intramolecular cyclization, is a common route. A hypothetical precursor, such as 2-iodo-4-(4-(N,N-dibenzylsulfamoyl)phenoxy)phenol, could potentially be used, but the synthesis of such adducts from this compound is not documented. Research on enaminones has shown pathways to benzofuran derivatives containing a sulfonamide group, but not originating from the specific title compound. scirp.org

Coordination Chemistry and Metal Complexation

Sulfonamides are effective ligands for metal ions, typically coordinating through the nitrogen and/or oxygen atoms of the sulfonamide group (-SO₂NH-). nih.govresearchgate.net The formation of Schiff base derivatives from primary amino sulfonamides introduces an additional imine nitrogen atom, creating multidentate ligands that form stable complexes with various transition metals. nih.gov

In the case of this compound, the primary coordination sites would be the oxygen atoms of the sulfonamide group and potentially the nitrogen of the dibenzylamino group. However, the steric bulk of the two benzyl (B1604629) groups might hinder coordination at the amino nitrogen. The literature extensively covers metal complexes of other sulfonamides, including those derived from sulfanilamide (B372717), sulfathiazole, and sulfamethoxazole, but specific studies on the coordination chemistry and metal complexation of this compound are not available in the reviewed sources. nih.govresearchgate.netresearchgate.net

The table below summarizes the coordination behavior of related sulfonamide ligands with various metal ions, illustrating common coordination sites.

Ligand TypeMetal IonsTypical Coordination Sites
Sulfonamide (Primary)Co(II), Ni(II), Cu(II), Zn(II)Sulfonamide Oxygen, Sulfonamide Nitrogen
Schiff Base of SulfonamideCo(II), Ni(II), Cu(II), Zn(II)Imine Nitrogen, Phenolic Oxygen, Sulfonamide O/N

Spectroscopic and Crystallographic Investigation of Coordination Modes

Due to the absence of synthesized metal complexes of this compound, there are no spectroscopic or crystallographic data to analyze. Investigations using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, or X-ray crystallography to determine the coordination modes of this ligand with metal centers have not been reported. Consequently, there are no findings on how the sulfonamide or amino groups of this compound might bind to metal ions.

Advanced Research Directions and Potential Interdisciplinary Applications of Benzenesulfonamide Derivatives

Pioneering Research in Materials Science

The benzenesulfonamide (B165840) scaffold is proving to be a versatile component in the design of novel functional materials. Its inherent chemical characteristics, including the ability to form stable complexes and participate in hydrogen bonding, make it a valuable moiety for developing materials with tailored properties for photostabilization, optoelectronics, and optical sensing.

Polymer Photostabilization Mechanisms and Efficiency (e.g., Poly(vinyl chloride))

Poly(vinyl chloride) (PVC) is a widely used polymer that is susceptible to photodegradation upon exposure to harsh environmental conditions, particularly UV radiation. Research has demonstrated that certain benzenesulfonamide derivatives, when formulated into organotin(IV) complexes, can act as effective photostabilizers for PVC. tandfonline.comarkat-usa.org

A notable example involves complexes using 4-(benzylideneamino)benzenesulfonamide as a ligand. tandfonline.comarkat-usa.org When these complexes are blended with PVC at low concentrations, they significantly reduce the photodegradation of the polymer. acs.org The stabilizing effect was evaluated by comparing PVC films with and without the additive after irradiation. Films containing the tin complex exhibited lower weight loss, reduced formation of gel content, and less deterioration of the polymer's molecular weight. tandfonline.comarkat-usa.org Furthermore, microscopic analysis showed that the surfaces of the stabilized PVC films were smoother and more homogeneous after UV exposure compared to unstabilized films. tandfonline.com

The photostabilization is achieved through several mechanisms simultaneously acs.org:

UV Absorption: The aromatic structure of the benzenesulfonamide derivative allows it to absorb harmful UV radiation. acs.org

Radical Scavenging: The complex can interact with and neutralize free radicals generated during the degradation process.

Peroxide Decomposition: They can decompose peroxide compounds that are intermediates in the photo-oxidation chain reaction. acs.org

Ion Chelation: The stabilizer acts as a chelating agent, removing reactive chlorine atoms produced during the dehydrochlorination of PVC. acs.org

The following table summarizes the enhanced photostability of PVC films containing a 4-(benzylideneamino)benzenesulfonamide tin complex compared to a blank PVC film after 300 hours of irradiation.

PropertyBlank PVC FilmPVC Film with StabilizerImprovement
Weight Loss (%)1.210.45Reduced
Gel Content (%)8943Reduced
Change in Viscosity Average Molecular Weight (M̅v)-100,000-30,000Less Deterioration

Data compiled from studies on benzenesulfonamide derivatives. tandfonline.comarkat-usa.org

Optoelectronic Device Development (e.g., Organic Solar Cells, Photovoltaics)

The field of organic electronics leverages tailored organic molecules for applications in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.gov The performance of these devices relies heavily on the electronic properties of the materials used in the active layer, which is responsible for light absorption and charge separation, and in charge transport layers, which facilitate the efficient extraction of electrons and holes to the electrodes. mdpi.comresearchgate.net

Key components in OSCs include electron donor and electron acceptor materials, often arranged in a bulk heterojunction structure to maximize the interfacial area for charge separation. researchgate.net Another critical component is the hole-transporting layer (HTL), which helps in the selective collection of positive charges (holes) at the anode. mdpi.com

While there has been extensive development of various molecular structures for these applications, including non-fullerene acceptors and conjugated polymers, the use of benzenesulfonamide derivatives in the core functional layers of optoelectronic devices is not a well-documented area of research. nih.govresearchgate.netscispace.com The specific properties of the benzenesulfonamide moiety have not been widely exploited for charge transport or light absorption in photovoltaic systems, suggesting this may be an unexplored avenue for future materials design.

Design of Fluorescent Probes and Novel Optical Materials

The benzenesulfonamide structure is a valuable scaffold for the design of fluorescent probes, which are crucial tools for detecting specific ions, molecules, and biological events. researchgate.netmatrixscientific.com Their simplicity, sensitivity, and selectivity make them ideal for real-time visualization of physiological and pathological processes. matrixscientific.com

Researchers have successfully synthesized a Golgi-targeting fluorescent probe for hydrogen sulfide (B99878) (H₂S) based on a phenylsulfonamide moiety. nih.gov The benzenesulfonamide group in this design serves to target the probe specifically to the Golgi apparatus within living cells. nih.gov This allows for the precise, non-invasive, and real-time visualization of H₂S fluctuations, which is important for studying cellular stress responses. nih.gov The development of such probes demonstrates the utility of the sulfonamide group in creating functional optical materials for advanced bioimaging applications in both cells and organisms like zebrafish. nih.gov

Catalytic Roles in Organic Transformations

Beyond materials science, the benzenesulfonamide framework is instrumental in the field of catalysis. Its derivatives are used both as ligands that modify the behavior of transition metals and as standalone organocatalysts that promote chemical reactions through non-metallic pathways.

Ligand Design for Transition Metal Catalysis

In transition-metal catalysis, ligands play a pivotal role by binding to the metal center and modulating its reactivity, selectivity, and stability. rsc.org Benzenesulfonamide derivatives have been effectively used in this context.

In one study, a benzylsulfonamide derivative was used as a directing group in a palladium(II)-catalyzed reaction to achieve meta-C-H arylation and alkylation. researchgate.net The sulfonamide group directs the palladium catalyst to a specific position on the benzene (B151609) ring, enabling functionalization that is otherwise difficult to achieve. The success of this transformation also relied on the use of isoquinoline (B145761) as a complementary ligand, highlighting the importance of matching the directing group with the right ligand to control the catalytic cycle. researchgate.net Other research has focused on synthesizing metal complexes from benzenesulfonamide azo-ligands, further demonstrating the ability of this chemical class to coordinate with various transition metals. scispace.com

Organocatalytic Applications

Organocatalysis is a subfield of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions, offering a more environmentally benign alternative to metal-based catalysts. tandfonline.comnih.gov Several benzenesulfonamide derivatives have emerged as potent organocatalysts for important organic transformations.

One prominent example is N-(phenylsulfonyl)benzenesulfonamide , which functions as a highly effective and acidic (pKa of 1.45) organocatalyst. tandfonline.comtandfonline.com It has been successfully used to catalyze the one-pot, solvent-free synthesis of 3,4-dihydropyrimidine-2(1H)-ones/thiones (via the Biginelli reaction) and 2-aryl-4,5-diphenyl-1H-imidazoles. tandfonline.comarkat-usa.orgtandfonline.com This catalyst offers advantages such as high yields, short reaction times, and simple workup procedures. arkat-usa.org

Bifunctional organocatalysts incorporating a sulfonamide group have also been developed. For instance, a catalyst featuring both a benzenesulfonamide group and a dimethylamino group was designed for the enantioselective conjugate addition of dicarbonyl compounds to β-nitrostyrenes. nih.gov The sulfonamide moiety activates the nitrostyrene (B7858105) through hydrogen bonding, while the basic amino group activates the dicarbonyl compound, enabling a highly controlled reaction. nih.gov Similarly, novel organocatalysts that combine a squaramide and a sulfonamide motif act as efficient multiple hydrogen-bond donors to catalyze direct vinylogous aldol (B89426) reactions with high stereoselectivity. acs.org

The table below summarizes selected benzenesulfonamide-based organocatalysts and their applications.

Organocatalyst TypeSpecific ExampleCatalyzed Reaction
BissulfonamideN-(phenylsulfonyl)benzenesulfonamideBiginelli Reaction / Imidazole Synthesis arkat-usa.orgtandfonline.com
Bifunctional Amine-SulfonamideN-((1R,2R)-2-(dimethylamino)cyclohexyl)benzenesulfonamideConjugate Addition nih.gov
Squaramide-SulfonamideSquaramide with Chiral Sulfonamide UnitVinylogous Aldol Reaction acs.org
Proline SulfonamideProline Aryl SulfonamidesEnantioselective Aldol Reaction

Advanced Chemical Sensing and Detection Systems

The benzenesulfonamide framework, particularly the 4-aminobenzenesulfonamide core, serves as a valuable platform for the design of advanced chemical sensors and detection systems. These systems often rely on optical or electrochemical signal transduction upon interaction with a target analyte. nih.govresearchgate.net The versatility of the sulfonamide group and the aromatic ring allows for fine-tuning of the sensor's selectivity and sensitivity. nih.gov

Derivatives of 4-aminobenzenesulfonamide can be functionalized to create fluorescent probes. nih.govmdpi.com The amino group provides a site for the attachment of fluorophores or for modulating the electronic properties of the molecule, which can lead to changes in fluorescence upon binding to a specific ion or molecule. nih.govmdpi.com Research has demonstrated that sulfonamide-based chemosensors can detect a variety of ionic species through mechanisms such as complexation, charge transfer, or proton transfer, resulting in a detectable optical change. nih.govtandfonline.com

For instance, the design of a fluorescent sensor can be based on the principle of photoinduced electron transfer (PET). In such a system, the benzenesulfonamide moiety can act as a receptor unit, and in the absence of the target analyte, the fluorescence of an attached fluorophore is quenched. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescent signal. The rational design of such sensors involves careful selection of the fluorophore and the binding site to achieve high selectivity for the target analyte. mdpi.com

While specific studies on 4-amino-N,N-dibenzyl-benzenesulfonamide as a chemical sensor are not extensively documented, its structural features suggest potential in this area. The dibenzyl groups on the amino nitrogen could influence its binding affinity and selectivity for certain analytes, and the core structure is amenable to the incorporation of signaling units. The synthesis of related N,N-disubstituted aryl and alkylaryl sulfonamides has been explored for various applications, indicating the feasibility of creating diverse sensor molecules from this basic scaffold.

The following table summarizes the performance of representative benzenesulfonamide-based fluorescent probes for the detection of various analytes, illustrating the potential of this class of compounds in advanced chemical sensing.

Sensor Compound ClassTarget AnalyteSensing MechanismDetection LimitReference
Sulfonamide-naphthalimideTumor cellsFluorescence imagingNot specified mdpi.com
Sulfonamide-based probeGPR120Fluorescence resonance energy transferNot specified nih.govsdu.edu.cn
α,β-unsaturated acyl sulfonamideThiolsMichael additionNot specified nih.gov
Sulfonamide-functionalized probeZinc ionsFluorescence anisotropyNanomolar range acs.org

Future Prospects in Rational Design and Combinatorial Synthesis of Sulfonamide Architectures

The future development of benzenesulfonamide derivatives for advanced applications is increasingly reliant on rational design principles and high-throughput synthetic methodologies like combinatorial chemistry. nih.govnih.gov Rational design involves the use of computational tools and a deep understanding of structure-activity relationships to predict and create molecules with desired properties. mdpi.comrsc.org This approach is particularly valuable for designing highly selective and sensitive chemical sensors.

Computational modeling can be employed to simulate the interaction of different benzenesulfonamide derivatives with target analytes, allowing for the in-silico screening of potential sensor candidates before their synthesis. researchgate.net This can significantly accelerate the discovery process and reduce the resources required for experimental work. For example, by modifying the substituents on the aromatic ring or the nitrogen atom of the sulfonamide, the electronic properties and binding pocket of the molecule can be tailored to achieve specific recognition capabilities.

Combinatorial synthesis offers a powerful strategy for generating large libraries of diverse sulfonamide architectures for high-throughput screening. nih.gov Solid-phase or solution-phase combinatorial approaches can be used to systematically vary the substituents on the benzenesulfonamide scaffold, leading to the rapid creation of hundreds or thousands of unique compounds. These libraries can then be screened for their sensing properties, allowing for the identification of lead compounds with optimal performance. The development of efficient synthetic routes, such as those utilizing flow chemistry, further enhances the ability to produce these compound libraries in a time- and resource-efficient manner.

The synthesis of N,N-disubstituted sulfonamides is a key area of interest for creating diverse molecular libraries. nih.gov The ability to introduce a wide range of substituents on the nitrogen atom provides a powerful tool for modulating the properties of the resulting compounds. While the specific application of combinatorial libraries of this compound derivatives in sensing is an emerging area, the foundational principles and techniques are well-established.

The table below outlines key strategies and their potential impact on the future development of sulfonamide-based functional molecules.

StrategyKey AdvantagesPotential Impact on Sulfonamide Architectures
Rational Design Predictive power, resource efficiency, targeted synthesisDesign of highly selective chemosensors, optimization of photophysical properties for fluorescent probes. mdpi.comnih.gov
Combinatorial Synthesis Rapid generation of molecular diversity, high-throughput screeningDiscovery of novel sulfonamide-based sensors with unique specificities, exploration of a wider chemical space. nih.gov
Flow Chemistry Improved reaction control, scalability, safetyEfficient and automated synthesis of sulfonamide libraries, enabling faster optimization of lead compounds.
High-Throughput Screening Rapid identification of active compounds from large librariesAccelerated discovery of benzenesulfonamide derivatives with desired sensing capabilities. nih.govmdpi.com

By integrating these advanced synthetic and design strategies, the full potential of benzenesulfonamide derivatives, including structures like this compound, can be unlocked for a new generation of sophisticated chemical sensing and detection systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N,N-dibenzyl-benzenesulfonamide, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, where 4-aminobenzenesulfonyl chloride reacts with dibenzylamine under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or dichloromethane. Reaction monitoring via TLC and purification by recrystallization (ethanol/water mixtures) ensures high yield .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.8 ppm), sulfonamide sulfur environment, and dibenzyl methylene protons (δ 4.0–4.5 ppm) .
  • Mass Spectrometry (ESI-TOF) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 381.5) .
  • Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Q. How does the reactivity of the amino and sulfonamide groups in this compound influence derivatization?

  • Methodological Answer :

  • Amino Group : Susceptible to acetylation (acetic anhydride/pyridine) or diazotization (NaNO₂/HCl), enabling coupling with aromatic amines .
  • Sulfonamide Group : Participates in nucleophilic substitutions (e.g., alkylation with iodomethane/K₂CO₃) or metal-catalyzed cross-couplings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when modifying substituents on the benzenesulfonamide core?

  • Methodological Answer :

  • Kinetic Analysis : Compare reaction rates under varied conditions (e.g., solvent polarity, temperature) to identify steric/electronic effects .
  • HPLC-PDA Monitoring : Track intermediate formation (e.g., nitro reduction to amine) to optimize stepwise synthesis .

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial/anticancer activity .
  • Molecular Docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., carbonic anhydrase) to prioritize derivatives for synthesis .

Q. What mechanistic insights can be gained from isotopic labeling studies of sulfonamide reactions?

  • Methodological Answer :

  • Deuterium Labeling : Use D₂O or deuterated reagents to trace proton transfer steps in sulfonamide hydrolysis or substitution reactions .
  • ¹⁵N Isotopes : Track nitrogen migration in diazo intermediates during coupling reactions .

Q. How can thermal stability and decomposition pathways of this compound be characterized?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >250°C) under nitrogen/air atmospheres .
  • DSC : Identify phase transitions and exothermic/endothermic events to assess handling/storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.